N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 887572-64-7
VCID: VC13322306
InChI: InChI=1S/C13H14BrNO3/c1-4(16)15-11-5-8-6(11)10-7(11)9(5)12(8,14)13(10)17-2-3-18-13/h5-10H,2-3H2,1H3,(H,15,16)
SMILES: CC(=O)NC12C3C4C1C5C2C3C4(C56OCCO6)Br
Molecular Formula: C13H14BrNO3
Molecular Weight: 312.16 g/mol

N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide

CAS No.: 887572-64-7

Cat. No.: VC13322306

Molecular Formula: C13H14BrNO3

Molecular Weight: 312.16 g/mol

* For research use only. Not for human or veterinary use.

N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide - 887572-64-7

Specification

CAS No. 887572-64-7
Molecular Formula C13H14BrNO3
Molecular Weight 312.16 g/mol
IUPAC Name N-(1'-bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-yl)acetamide
Standard InChI InChI=1S/C13H14BrNO3/c1-4(16)15-11-5-8-6(11)10-7(11)9(5)12(8,14)13(10)17-2-3-18-13/h5-10H,2-3H2,1H3,(H,15,16)
Standard InChI Key BZDLGPKYZKRUJK-UHFFFAOYSA-N
SMILES CC(=O)NC12C3C4C1C5C2C3C4(C56OCCO6)Br
Canonical SMILES CC(=O)NC12C3C4C1C5C2C3C4(C56OCCO6)Br

Introduction

N-(1-Bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'- -dioxolane}-4-yl)acetamide is a synthetic organic compound with the molecular formula C13H14BrNO3C_{13}H_{14}BrNO_3 and a molecular weight of 312.16 g/mol . This compound features a highly complex spirocyclic structure, incorporating a bromine atom and an acetamide functional group.

Structural Features

The compound's unique spirocyclic framework includes:

  • Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane core: A rigid polycyclic system providing structural stability.

  • Spiro connection to a 1,3-dioxolane ring: Enhances molecular complexity and potential stereochemical properties.

  • Bromine substitution: Located on the spirocyclic system, contributing to reactivity and potential biological activity.

  • Acetamide group (-NHCOCH3): A functional group often associated with bioactivity and solubility modulation.

Synthesis

Although specific synthetic pathways for this compound are not detailed in the available sources, the synthesis likely involves:

  • Spirocyclization reactions: To form the pentacyclic core and attach the dioxolane ring.

  • Bromination: Introduction of bromine at a specific position on the spirocyclic system.

  • Acetamidation: Addition of the acetamide group via acylation.

Potential Applications

While no direct studies on this compound's applications were identified, its structural features suggest potential uses in:

  • Pharmaceutical research: Spirocyclic compounds often exhibit unique biological activities due to their rigidity and stereochemistry.

  • Material science: The bromine atom might facilitate further functionalization for advanced materials.

Challenges and Limitations

The lack of detailed physicochemical data (e.g., melting/boiling points) and biological evaluations limits the immediate applicability of this compound in research or industrial settings.

Future Research Directions

To better understand the potential of N-(1-Bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'- -dioxolane}-4-yl)acetamide:

  • Synthesis Optimization: Develop efficient synthetic routes to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial, anticancer, or other pharmacological properties.

  • Physicochemical Characterization: Determine thermal stability, solubility profiles, and reactivity.

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